molecular formula C10H12N4 B2933130 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine CAS No. 1429777-48-9

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B2933130
CAS No.: 1429777-48-9
M. Wt: 188.234
InChI Key: CVOLJIVFBCXFJZ-UHFFFAOYSA-N
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Description

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-6-methylpyridine with 4-amino-1-methylpyrazole under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOLJIVFBCXFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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